3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine
3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine
Highly selective agonist of α4β2 subtype of neural nicotinic acetylcholine receptors; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
161416-43-9
VCID:
VC0006546
InChI:
InChI=1S/C11H16N2O/c1-13-7-3-4-10(13)9-14-11-5-2-6-12-8-11/h2,5-6,8,10H,3-4,7,9H2,1H3/t10-/m0/s1
SMILES:
CN1CCCC1COC2=CN=CC=C2
Molecular Formula:
C11H16N2O
Molecular Weight:
192.26 g/mol
3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine
CAS No.: 161416-43-9
Inhibitors
VCID: VC0006546
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
CAS No. | 161416-43-9 |
---|---|
Product Name | 3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine |
Molecular Formula | C11H16N2O |
Molecular Weight | 192.26 g/mol |
IUPAC Name | 3-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine |
Standard InChI | InChI=1S/C11H16N2O/c1-13-7-3-4-10(13)9-14-11-5-2-6-12-8-11/h2,5-6,8,10H,3-4,7,9H2,1H3/t10-/m0/s1 |
Standard InChIKey | MVLJPWPLDPHKST-JTQLQIEISA-N |
Isomeric SMILES | CN1CCC[C@H]1COC2=CN=CC=C2 |
SMILES | CN1CCCC1COC2=CN=CC=C2 |
Canonical SMILES | CN1CCCC1COC2=CN=CC=C2 |
Description | Highly selective agonist of α4β2 subtype of neural nicotinic acetylcholine receptors; High Quality Biochemicals for Research Uses |
Synonyms | 3-(2-(pyrrolidinyl)methoxy)pyridine A 84543 A-84543 |
PubChem Compound | 9794141 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume